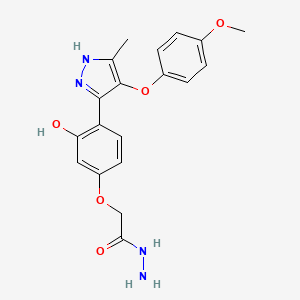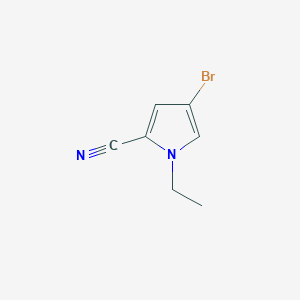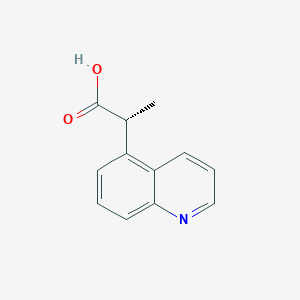![molecular formula C18H14FN5 B2998202 N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-63-8](/img/structure/B2998202.png)
N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a number of unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into pyrazole derivatives, such as those related to "N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine," has demonstrated their potential for antitumor, antifungal, and antibacterial activities. These compounds are synthesized and characterized through various analytical techniques, including X-Ray crystallography, to understand their structural properties and biological activity potentials (Titi et al., 2020).
Pharmaceutical Applications
Derivatives of pyrazolo[3,4-d]pyrimidin-4-amine have been identified as high-affinity and selective antagonists for specific receptors, such as the A2A adenosine receptor, highlighting their importance in developing new pharmacological probes. These compounds are synthesized with functional groups that allow for further chemical modifications, expanding their utility in drug development (Kumar et al., 2011).
Antimicrobial and Antitumor Activity
Certain pyrazolo[1,5-a]pyrimidine compounds exhibit potent in vitro growth inhibition against Mycobacterium tuberculosis, indicating their potential as inhibitors for treating tuberculosis. These findings are crucial for developing new treatments against drug-resistant strains of tuberculosis (Sutherland et al., 2022).
Material Science Applications
Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antimicrobial activity when incorporated into surface coatings and printing ink pastes. These compounds demonstrate significant antimicrobial effects, suggesting their potential use in developing antimicrobial surface treatments and materials (El‐Wahab et al., 2015).
Chemical Synthesis Innovations
Research into the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives and related compounds often focuses on developing more efficient, environmentally friendly, and cost-effective methods. These studies contribute to the broader field of organic chemistry by providing novel synthetic routes and methodologies that can be applied to the synthesis of a wide range of compounds (Yang et al., 2014).
Wirkmechanismus
Target of Action
The compound N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be privileged scaffolds for the development of kinase inhibitors . Therefore, the primary targets of this compound are likely to be kinases, which play crucial roles in cellular signal transduction pathways.
Mode of Action
This compound, as a kinase inhibitor, likely works by binding to the ATP-binding site of kinases . This prevents the transfer of a phosphate group from ATP to a substrate protein, thus inhibiting the kinase’s activity. The specific mode of action would depend on the particular kinase target and could result in the inhibition of cell proliferation, cell cycle progression, or other cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific kinase targets. For example, if the compound targets EGFR tyrosine kinase, it could affect pathways related to cell proliferation and survival . Inhibition of these pathways could lead to decreased tumor growth in cancer cells.
Result of Action
The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound effectively inhibits a kinase involved in cell proliferation, it could result in decreased tumor growth in cancer cells .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5/c1-12-4-2-7-15(8-12)24-18-16(10-22-24)17(20-11-21-18)23-14-6-3-5-13(19)9-14/h2-11H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLBMMPJDBOBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2998120.png)
![N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2998121.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2998124.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2998125.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2998130.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2998131.png)


![6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2998134.png)
![6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2998141.png)
